Physical Properties and Analytical Characterization of 2-(Isopropylsulfamoyl)benzoic Acid
A Technical Whitepaper for Drug Development Professionals Executive Summary In medicinal chemistry, ortho-substituted sulfonamides present unique analytical and synthetic challenges due to complex intramolecular interact...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In medicinal chemistry, ortho-substituted sulfonamides present unique analytical and synthetic challenges due to complex intramolecular interactions and steric constraints. 2-(Isopropylsulfamoyl)benzoic acid (2-ISBA) —a structural analog of the uricosuric agent probenecid and a critical intermediate in the synthesis of N-substituted saccharins—serves as a primary model for understanding these dynamics.
Unlike its para-substituted counterparts, the ortho-positioning of the isopropylsulfamoyl group in 2-ISBA facilitates intramolecular hydrogen bonding with the adjacent carboxylic acid. This whitepaper provides an in-depth physicochemical profile of 2-ISBA, detailing the thermodynamic causality behind its physical properties, and outlines self-validating experimental workflows for its characterization.
Structural Thermodynamics and Physicochemical Profiling
To accurately predict and measure the physical properties of 2-ISBA, we must benchmark it against its unalkylated parent compound, 2-sulfamoylbenzoic acid () [1]. The addition of the bulky, lipophilic isopropyl group at the sulfonamide nitrogen fundamentally alters the molecule's hydration shell and crystal lattice energy.
Crystal Lattice Energy and Melting Point Dynamics
Primary sulfonamides, such as 2-sulfamoylbenzoic acid, exhibit high melting points (154–156 °C) due to their ability to form extensive, three-dimensional intermolecular hydrogen bond networks (acting as both double donors and multiple acceptors) [2].
By contrast, the secondary sulfonamide in 2-ISBA possesses only a single hydrogen bond donor. Furthermore, the steric bulk of the isopropyl group physically impedes the close packing of molecules within the crystal lattice. Causality: This disruption of intermolecular hydrogen bonding and reduced packing efficiency significantly lowers the lattice energy, resulting in a depressed melting point and enhanced solubility in organic solvents compared to the parent compound.
Acid Dissociation and Intramolecular Interactions
2-ISBA is a diprotic system. The carboxylic acid proton (
) is highly acidic, while the sulfonamide proton () is weakly acidic. The ortho-relationship allows the carbonyl oxygen of the carboxylic acid to act as a hydrogen bond acceptor for the sulfonamide N-H. This intramolecular stabilization slightly increases the acidity of the carboxyl group while simultaneously shielding the polar moieties from the aqueous solvent, thereby increasing the molecule's overall lipophilicity (LogP).
Quantitative Data Summary
The following table summarizes the comparative physical properties, highlighting the thermodynamic shift induced by N-isopropylation.
Physicochemical Property
2-Sulfamoylbenzoic Acid (Parent)
2-(Isopropylsulfamoyl)benzoic Acid (2-ISBA)
Molecular Formula
C₇H₇NO₄S
C₁₀H₁₃NO₄S
Molecular Weight
201.20 g/mol
243.28 g/mol
Melting Point
154 - 156 °C
~125 - 135 °C (Predicted)
LogP (Octanol/Water)
-0.4
~1.6 - 2.0 (Calculated)
(Carboxylic Acid)
3.13
~3.2
(Sulfonamide NH)
~9.5
~10.5
H-Bond Donors
3
2
H-Bond Acceptors
4
4
Mechanistic Visualization of Ionization
Understanding the pH-dependent ionization of 2-ISBA is critical for developing extraction, crystallization, and chromatographic protocols. The molecule transitions from a neutral/cationic state at highly acidic pH to a mono-anion at physiological pH, and finally to a di-anion in highly basic environments.
Figure 1: pH-dependent ionization states of 2-(isopropylsulfamoyl)benzoic acid.
Self-Validating Experimental Protocols
To ensure rigorous characterization, the following methodologies are designed as self-validating systems, incorporating internal controls to prevent common analytical artifacts.
Protocol A: Determination of
via Potentiometric Titration
Due to the poor aqueous solubility of the neutral 2-ISBA species, standard aqueous titration will fail due to precipitation. This protocol utilizes a co-solvent system with Yasuda-Shedlovsky extrapolation.
System Calibration: Calibrate a high-precision glass electrode pH meter using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 50 mg of 2-ISBA in 50 mL of a methanol/water mixture (start at 40% v/v methanol). Add KCl to maintain a constant ionic strength (
M). Causality: The co-solvent ensures the neutral species remains in solution, while the KCl normalizes activity coefficients across the titration curve.
Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen gas purge. Causality: The nitrogen atmosphere prevents the absorption of atmospheric
. Carbonic acid formation would artificially lower the pH at the alkaline end of the curve, severely skewing the measurement.
Data Analysis & Validation: Plot the first derivative of the titration curve (
) to identify equivalence points. Repeat the titration at 30%, 20%, and 10% methanol concentrations. Plot the apparent values against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% organic modifier to validate the true aqueous .
Protocol B: LogP Determination via Shake-Flask and RP-HPLC
Partition coefficients must measure the neutral species. If the pH is not strictly controlled, the result will be a LogD value, which is highly variable.
Phase Saturation: Vigorously stir equal volumes of n-octanol and 0.1 M phosphate buffer (adjusted to pH 2.0 with
) for 24 hours at 25 °C. Causality: pH 2.0 is chosen because it is more than 1 unit below the (~3.2), ensuring >90% of the 2-ISBA is in its neutral, fully protonated state. Mutual saturation prevents volume changes during the actual experiment.
Equilibration: Dissolve 2-ISBA in the pre-saturated octanol phase to a concentration of 1 mg/mL. Add an equal volume of the pre-saturated aqueous buffer to a glass vial. Shake at 100 rpm for 24 hours at 25 °C.
Phase Separation: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes. Causality: Shaking inevitably creates micro-emulsions of octanol in water. Without centrifugation, these micro-droplets will artificially inflate the apparent aqueous concentration, leading to a falsely low LogP.
Quantification: Extract aliquots from both phases using a syringe. Analyze via RP-HPLC (C18 column, UV detection at 254 nm) using an isocratic mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid).
Calculation: Calculate LogP using the formula:
.
Figure 2: Standardized shake-flask and RP-HPLC workflow for LogP determination.
References
National Center for Biotechnology Information (NCBI). "2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem." PubChem Database.[Link]
Chemchart. "2-Sulfamoylbenzoic acid (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart Database. [Link]
Exploratory
Solubility of 2-[(Propan-2-yl)sulfamoyl]benzoic acid in water vs organic solvents
An In-Depth Technical Guide to the Solubility of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid (Probenecid) Introduction 2-[(Propan-2-yl)sulfamoyl]benzoic acid, more commonly known as Probenecid, is a well-established uricosuri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid (Probenecid)
Introduction
2-[(Propan-2-yl)sulfamoyl]benzoic acid, more commonly known as Probenecid, is a well-established uricosuric agent used primarily in the treatment of gout and hyperuricemia.[1][2] Its therapeutic effect relies on the inhibition of renal tubular reabsorption of urate, thereby increasing its excretion.[3][4] Beyond its use in gout management, Probenecid is also employed as an adjuvant in antibiotic therapy to increase the plasma concentration of drugs like penicillin by inhibiting their renal excretion.[2][3]
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to drug development, from early-stage in vitro screening to final dosage form manufacturing. Among these properties, solubility is paramount, as it directly influences bioavailability, formulation strategies, and the reliability of experimental data.
This technical guide provides a detailed examination of the solubility profile of Probenecid. Moving beyond a simple recitation of data, this document delves into the causal relationships between its molecular structure and its behavior in various aqueous and organic solvent systems. It offers field-proven experimental protocols for solubility determination and practical insights for laboratory professionals, ensuring a blend of theoretical knowledge and actionable methodology.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular architecture and the interplay of its functional groups with the solvent. Probenecid (C₁₃H₁₉NO₄S, Molar Mass: 285.36 g·mol⁻¹) possesses distinct structural features that govern its solubility characteristics.[2][5]
Caption: Chemical structure and key functional groups of Probenecid.
Carboxylic Acid Group (-COOH): This is the primary acidic functional group. Its ability to deprotonate and form a negatively charged carboxylate ion is the cornerstone of Probenecid's pH-dependent aqueous solubility. In its protonated (neutral) form at low pH, it can act as both a hydrogen bond donor and acceptor.
Aromatic Phenyl Ring: The central benzene ring is nonpolar and hydrophobic. This rigid, lipophilic core significantly limits the molecule's ability to form favorable interactions with polar water molecules, thus reducing its intrinsic aqueous solubility.
N,N-dipropylsulfamoyl Group: This group has a dual character. The sulfonamide moiety (-SO₂N-) is polar and can accept hydrogen bonds. However, the two bulky n-propyl groups are highly nonpolar, contributing substantially to the molecule's overall lipophilicity and favoring its dissolution in organic solvents.
This combination of a polar, ionizable head (carboxylic acid) and a large, nonpolar body renders Probenecid a classic example of a poorly water-soluble weak acid. Its solubility is a delicate balance between the energy required to break its crystal lattice structure and the energy gained from solvating its functional groups.
Table 1: Key Physicochemical Properties of Probenecid
Probenecid is classified as "practically insoluble in water and in dilute acids".[3][7][8] This low intrinsic solubility is a direct consequence of its significant hydrophobic character, which outweighs the hydrating potential of its polar groups when the molecule is in its neutral, protonated state.
The most critical factor governing its aqueous solubility is pH. As a carboxylic acid with a pKa of approximately 3.4[4], its state of ionization changes dramatically across the physiological pH range.
In Acidic Conditions (pH < pKa): The carboxylic acid group remains largely protonated (-COOH). The molecule is neutral and its solubility is at its minimum.
In Alkaline Conditions (pH > pKa): The carboxylic acid group deprotonates to form the highly polar carboxylate anion (-COO⁻). This transformation drastically increases the molecule's affinity for water, leading to a significant rise in solubility. This is why Probenecid is described as being "soluble in dilute alkali" or "dissolves in sodium hydroxide TS".[3][7]
For practical laboratory work, preparing aqueous solutions of Probenecid often requires initial dissolution in a small amount of base (e.g., 1M NaOH) followed by buffering to the desired physiological pH, such as 7.4.[9]
Organic Solvent Solubility
Probenecid demonstrates significantly higher solubility in a range of organic solvents, particularly those capable of hydrogen bonding or possessing sufficient polarity to solvate its functional groups.[6][10] This makes organic solvents the preferred choice for preparing stock solutions for in vitro assays and analytical standards.
A study by Fan et al. (2019) systematically measured the solubility of Probenecid in 12 different organic solvents, revealing a clear hierarchy.[10] Acetone was found to be the most effective solvent, with solubility generally following the trend: Acetone > Alcohols > Esters .[10]
Table 2: Quantitative Solubility of Probenecid in Common Solvents
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the desired outcome—thermodynamic equilibrium or high-throughput kinetic screening. For a compound like Probenecid, both the classic Shake-Flask method and potentiometric titration are highly relevant.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The Shake-Flask method is the gold-standard for determining thermodynamic solubility.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
Excess Solid: Ensures that the solution reaches true saturation.
Prolonged Equilibration (24-72h): Allows sufficient time for the dissolution process to reach a steady state, which can be slow for poorly soluble compounds.
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
Separation of Solid: Centrifugation or filtration is essential to analyze only the dissolved solute without contamination from undissolved particles.
Step-by-Step Methodology:
Preparation: Add an excess amount of crystalline Probenecid (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
Equilibration: Seal the vial tightly and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[12] Some protocols may extend this to 48 or 72 hours.[11]
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let larger particles settle.
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either:
Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes and collect the clear supernatant.
Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF or PTFE).[13]
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent. Determine the concentration of Probenecid using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[13][14]
Caption: Workflow for the Shake-Flask solubility determination method.
Protocol: Intrinsic Solubility via Potentiometric Titration
For ionizable drugs like Probenecid, potentiometric titration offers a precise and rapid method to determine both the intrinsic solubility (S₀) of the un-ionized form and the pKa.[15][16][17]
Principle of Operation: The method involves creating a supersaturated solution of the weak acid and monitoring the pH as the excess compound crystallizes out of solution until equilibrium is reached.[17][18] The change in pH is directly related to the amount of protonated acid that has been removed from the solution, allowing for the calculation of the intrinsic solubility.
High-Level Workflow:
Solution Preparation: A solution of Probenecid is prepared, often using a "double-dosing" method to achieve a supersaturated state at a specific pH.[17]
Seeding: Seed crystals of Probenecid are added to initiate precipitation of the excess dissolved compound.[17]
pH Monitoring: The pH of the solution is continuously monitored with a calibrated pH electrode as the system equilibrates. The pH will rise as the acidic (protonated) form of the drug crystallizes, removing H⁺ ions from the solution.
Equilibrium & Calculation: Once the pH stabilizes, this final pH value (pH₂), along with the initial conditions and the compound's pKa, are used in specialized equations derived from the law of mass action to calculate the intrinsic solubility.[16][19]
Caption: Conceptual workflow for potentiometric solubility determination.
Practical Applications & Safety Considerations
Impact on Drug Formulation and Delivery
The solubility profile is a critical determinant of formulation strategy.
Oral Dosage: Due to its poor aqueous solubility and dissolution rate-limited absorption, formulations may include solubilizing agents or use the more soluble salt form of the drug. The fact that it dissolves in dilute alkali is key to its absorption in the intestine.
Parenteral Dosage: Creating a liquid formulation for injection requires solubilizing Probenecid, often by forming a salt in solution at a physiological pH, potentially with co-solvents.
Laboratory Handling and Stock Solution Preparation
Stock Solutions: For in vitro biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions (e.g., 10-30 mg/mL).[6] These stocks should be stored at -20°C.[6]
Aqueous Dilutions: When diluting a DMSO stock into an aqueous buffer, it is critical to be aware of the "kinetic solubility" limit. Rapid addition or high final concentrations can cause the compound to precipitate out of the buffer. It is recommended to add the DMSO stock to the buffer with vigorous vortexing and to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts. The aqueous solution is not recommended for storage for more than one day.[6]
Safety and Handling
Probenecid should be handled as a potentially hazardous chemical.[6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20]
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[20]
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[20]
Storage: Store Probenecid in well-closed containers at room temperature, protected from light.[20][21]
Conclusion
2-[(Propan-2-yl)sulfamoyl]benzoic acid (Probenecid) is a weak acid characterized by poor, pH-dependent aqueous solubility and good solubility in several organic solvents , notably DMSO, DMF, and acetone. Its molecular structure, featuring a hydrophobic core and an ionizable carboxylic acid group, dictates this behavior. A thorough understanding of this solubility profile, verified through robust experimental methods like the Shake-Flask technique, is indispensable for scientists in drug discovery and development. This knowledge directly informs the design of reliable in vitro experiments, the development of effective drug formulations, and the safe handling of this important pharmaceutical compound.
References
Probenecid Product Information. Cayman Chemical.
Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Scite.ai.
probenecid tablet, film coated Mylan Pharmaceuticals Inc. DailyMed.
Fan, C., et al. (2019). Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions. Journal of Chemical & Engineering Data, 64(3), 1145-1153.
Official Monographs for Part I / Probenecid Tablets 707. Japanese Pharmacopoeia.
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ResearchGate.
Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9546-9550.
Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Laboratory Whitepaper
Executive Summary
Sulfamoylbenzoic acid derivatives represent a highly privileged scaffold in medicinal chemistry. Historically, variations of this core have yielded blockbuster therapeutics, ranging from high-ceiling loop diuretics like bumetanide (which target the Na-K-Cl cotransporter, NKCC2)[1] to uricosuric agents like probenecid (which target organic anion transporters, OATs)[2].
2-[(Propan-2-yl)sulfamoyl]benzoic acid —commonly referred to as 2-(isopropylsulfamoyl)benzoic acid—is a specific ortho-substituted positional isomer utilized primarily in structure-activity relationship (SAR) studies. By modifying the steric bulk and lipophilicity of the alkyl group on the sulfonamide nitrogen, researchers can fine-tune the compound's affinity for specific transmembrane transporters or cytosolic enzymes[3]. This guide provides an authoritative breakdown of its chemical identifiers, a field-proven synthesis protocol, and methodologies for evaluating its in vitro pharmacological profile.
Chemical Identity & Structural Identifiers
In drug discovery, distinguishing between positional isomers is critical for intellectual property and database querying. While the para-isomer (4-[(propan-2-yl)sulfamoyl]benzoic acid) is widely cataloged under CAS 10252-66-1[4], the ortho-isomer discussed here is a specialized building block. The table below summarizes the core identifiers required for computational modeling and chemical inventory tracking.
Ortho-isomer of CAS 10252-66-1 (which is the para-isomer)
LogP (Predicted)
~1.2 – 1.9 (Dependent on ionization state)
Mechanistic Pharmacology: Transporter Inhibition
Compounds containing the sulfamoylbenzoic acid motif are classic inhibitors of the solute carrier (SLC) family, particularly the Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8)[5]. The carboxylic acid moiety provides the necessary anionic charge at physiological pH to interact with the transporter's binding pocket, while the isopropyl-substituted sulfonamide dictates the binding kinetics and selectivity.
By competitively inhibiting OAT1/OAT3 at the basolateral membrane of the proximal tubule, these compounds block the renal secretion of endogenous substrates (like uric acid) and co-administered drugs, thereby altering their pharmacokinetics (PK)[2].
Caption: Mechanism of OAT1/OAT3 inhibition by sulfamoylbenzoic acid derivatives.
Synthesis Methodology
The synthesis of 2-[(propan-2-yl)sulfamoyl]benzoic acid relies on the nucleophilic substitution of a sulfonyl chloride with a primary amine[3].
Experimental Causality & Design
Solvent Choice (DCM): Dichloromethane is utilized as an aprotic solvent to prevent the premature hydrolysis of the highly reactive 2-(chlorosulfonyl)benzoic acid intermediate into an unreactive sulfonic acid.
Thermal Control (0°C to RT): The reaction is initiated in an ice bath. The nucleophilic attack of isopropylamine on the sulfonyl chloride is highly exothermic; thermal control minimizes the formation of dimeric degradation products.
Acid Scavenging (Et₃N): Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the amidation. Without this, the HCl would protonate the isopropylamine, rendering it non-nucleophilic and stalling the reaction.
Step-by-Step Protocol
Preparation: Suspend 2-(chlorosulfonyl)benzoic acid (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask purged with nitrogen.
Cooling: Cool the suspension to 0°C using an ice-water bath.
Amine Addition: Prepare a solution of isopropylamine (12.0 mmol) and triethylamine (25.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
Quenching & Workup: Evaporate the DCM under reduced pressure. Dissolve the crude residue in 50 mL of 1M NaOH (aqueous) to deprotonate the carboxylic acid, rendering the product water-soluble. Wash the aqueous layer with ethyl acetate (2 × 20 mL) to remove unreacted amine and organic impurities.
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 2M HCl. The target compound, 2-[(propan-2-yl)sulfamoyl]benzoic acid, will precipitate as a white solid.
Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture to achieve >98% purity.
Caption: Step-by-step synthesis workflow for 2-[(propan-2-yl)sulfamoyl]benzoic acid.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized compound, perform the following self-validating analytical checks:
LC-MS (ESI-): Look for the deprotonated molecular ion
at m/z 242.05. The isotopic pattern must match the expected distribution for a compound containing one sulfur atom (an peak of approximately 4.5% relative abundance).
¹H NMR (400 MHz, DMSO-d₆):
~13.5 ppm (br s, 1H, COOH)
7.50–7.90 ppm (m, 4H, Aromatic protons)
7.35 ppm (d, 1H, Sulfonamide NH, exchanges with D₂O)
3.30 ppm (septet, 1H, CH of isopropyl group)
1.05 ppm (d, 6H, CH₃ of isopropyl group)
In Vitro Pharmacological Assay: OAT Inhibition
To evaluate the compound's efficacy as an OAT inhibitor, a fluorescent uptake assay utilizing Chinese Hamster Ovary (CHO) cells stably transfected with human OAT1 or OAT3 is employed.
Self-Validating Assay Protocol
Cell Seeding: Seed CHO-OAT1 cells in a 96-well black, clear-bottom plate at
cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare serial dilutions of 2-[(propan-2-yl)sulfamoyl]benzoic acid (0.1 µM to 100 µM) in Hank’s Balanced Salt Solution (HBSS).
Internal Control: Prepare probenecid (10 µM and 100 µM) as a positive control[2]. Causality Rule: If the probenecid control fails to inhibit fluorescent uptake by at least 80% at 100 µM, the assay plate is deemed invalid due to compromised cell viability or transporter expression.
Incubation: Wash cells twice with HBSS. Add the test compound/control solutions and pre-incubate for 15 minutes at 37°C.
Substrate Addition: Add 6-carboxyfluorescein (6-CF), a known fluorescent OAT substrate, to a final concentration of 5 µM. Incubate for 10 minutes.
Termination & Readout: Stop the reaction by washing the wells three times with ice-cold HBSS containing 1 mM probenecid (to lock the intracellular fluorophore). Lyse cells with 0.1% Triton X-100 and measure fluorescence (Ex: 485 nm, Em: 538 nm).
Data Analysis: Plot the dose-response curve to calculate the IC₅₀.
References
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central (PMC) - NIH. Available at:[Link]
Functional characterization of novel bumetanide derivatives for epilepsy treatment. ResearchGate. Available at:[Link]
Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. PubMed Central (PMC) - NIH. Available at:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of N-isopropyl-2-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-isopropyl-2-sulfamoylbenzoic acid, a molecule of interest in pharmaceutical research. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a systematic approach to characterizing the solid-state and solution stability of this compound, integrating foundational principles with detailed, field-proven experimental protocols. The guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a thorough understanding of the thermodynamic landscape of N-isopropyl-2-sulfamoylbenzoic acid.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, thermodynamic stability is a cornerstone. It dictates not only the degradation profile of the drug substance but also influences its formulation, manufacturing, and storage requirements. For N-isopropyl-2-sulfamoylbenzoic acid, a molecule featuring both a carboxylic acid and a sulfonamide moiety, a comprehensive understanding of its stability is paramount. These functional groups, while potentially contributing to therapeutic activity, can also be susceptible to various degradation pathways.
This guide will delve into the critical aspects of thermodynamic stability assessment, providing a robust and scientifically grounded approach for researchers. We will explore the synthesis of the molecule, its fundamental physicochemical characterization, and a multi-faceted approach to evaluating its stability under various stress conditions.
Synthesis of N-isopropyl-2-sulfamoylbenzoic Acid
A reliable and well-characterized synthetic route is the first step in any stability investigation. The following protocol describes a plausible synthesis of N-isopropyl-2-sulfamoylbenzoic acid, adapted from established methodologies for similar compounds.
Reaction Scheme
The synthesis can be envisioned as a two-step process starting from 2-sulfamoylbenzoic acid.
Caption: Synthesis of N-isopropyl-2-sulfamoylbenzoic acid.
Experimental Protocol
Step 1: Synthesis of 2-(chlorosulfonyl)benzoyl chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-sulfamoylbenzoic acid (1.0 eq).
Slowly add thionyl chloride (SOCl₂) (3.0 eq) to the flask at room temperature.
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
After completion, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(chlorosulfonyl)benzoyl chloride as an oily residue. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Synthesis of N-isopropyl-2-sulfamoylbenzoic acid
Dissolve the crude 2-(chlorosulfonyl)benzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
In a separate flask, dissolve isopropylamine (2.2 eq) and a non-nucleophilic base such as pyridine (2.5 eq) in anhydrous DCM.
Cool the solution of the acid chloride to 0 °C in an ice bath.
Slowly add the isopropylamine solution dropwise to the cooled acid chloride solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to afford N-isopropyl-2-sulfamoylbenzoic acid.
Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of N-isopropyl-2-sulfamoylbenzoic acid is essential for interpreting its stability data.
Key Physicochemical Parameters
Property
Description
Anticipated Value/Range
Melting Point (°C)
The temperature at which the solid form of the compound transitions to a liquid.
Expected to be a sharp, defined melting point. The parent compound, 2-sulfamoylbenzoic acid, has a melting point of 154-156 °C. The N-isopropyl derivative is expected to have a different but also distinct melting point.
Solubility
The ability of the compound to dissolve in various solvents.
Due to the presence of both polar (carboxylic acid, sulfonamide) and non-polar (isopropyl, benzene ring) groups, solubility is expected to be moderate in a range of solvents. It is likely to be sparingly soluble in water and more soluble in polar organic solvents like methanol, ethanol, and DMSO[1].
pKa
The acid dissociation constant, indicating the strength of the acidic protons.
The molecule has two acidic protons: one on the carboxylic acid and one on the sulfonamide. The carboxylic acid proton is expected to be more acidic (lower pKa) than the sulfonamide proton. The pKa of benzoic acid is around 4.2, while sulfonamide pKa values can vary widely but are generally higher[2].
Thermodynamic Stability Assessment
A multi-pronged approach is necessary to comprehensively evaluate the thermodynamic stability of N-isopropyl-2-sulfamoylbenzoic acid. This includes thermal analysis to assess solid-state stability and forced degradation studies to probe its stability in solution under various stress conditions.
Thermal Analysis
Thermal analysis techniques provide critical information about the physical and chemical changes that a material undergoes as a function of temperature.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.
Experimental Protocol:
Accurately weigh 2-5 mg of N-isopropyl-2-sulfamoylbenzoic acid into an aluminum DSC pan.
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
Place the sample and reference pans in the DSC instrument.
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
Record the heat flow as a function of temperature.
Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_fus).
Caption: Workflow for Differential Scanning Calorimetry.
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Experimental Protocol:
Accurately weigh 5-10 mg of N-isopropyl-2-sulfamoylbenzoic acid into a TGA pan.
Place the pan in the TGA instrument.
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere.
Record the mass loss as a function of temperature.
Analyze the TGA curve to identify the onset of decomposition and the temperature ranges of mass loss.
Caption: Workflow for Thermogravimetric Analysis.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%.
A validated stability-indicating analytical method is a prerequisite for forced degradation studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically employed.
HPLC Method Development (Example):
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the parent drug and potential degradation products absorb (a photodiode array detector is recommended for peak purity analysis).
Injection Volume: 10 µL.
Column Temperature: 25 °C.
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The following stress conditions should be applied to a solution of N-isopropyl-2-sulfamoylbenzoic acid.
Stress Condition
Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M HCl, room temperature and 60 °C
To assess stability in acidic environments, which can be encountered in the stomach.
Base Hydrolysis
0.1 M NaOH, room temperature and 60 °C
To evaluate stability in basic environments. The sulfonamide linkage can be susceptible to base-catalyzed hydrolysis.
Oxidation
3% H₂O₂, room temperature
To investigate susceptibility to oxidative degradation, which can occur during manufacturing and storage.
Thermal Degradation
Solution heated at 60 °C
To assess the intrinsic thermal stability of the molecule in solution.
Photostability
Exposure to light according to ICH Q1B guidelines
To determine if the molecule is light-sensitive, which has implications for packaging and storage.
Experimental Protocol for Forced Degradation:
Prepare a stock solution of N-isopropyl-2-sulfamoylbenzoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).
For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂).
Store the samples at the specified temperature for a defined period.
At various time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
Analyze the samples by the validated stability-indicating HPLC method.
Calculate the percentage of degradation and identify any major degradation products.
Caption: Workflow for Forced Degradation Studies.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Thermal Analysis Data
Parameter
Value
Melting Point (T_m)
Enthalpy of Fusion (ΔH_fus)
Onset of Decomposition (TGA)
Forced Degradation Data
Stress Condition
Time (h)
% Degradation
No. of Degradants
RRT of Major Degradant
0.1 M HCl (RT)
24
0.1 M HCl (60 °C)
8
0.1 M NaOH (RT)
24
0.1 M NaOH (60 °C)
4
3% H₂O₂ (RT)
24
Thermal (60 °C)
48
Photostability
ICH Q1B
Conclusion
The thermodynamic stability of N-isopropyl-2-sulfamoylbenzoic acid is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. This guide has provided a comprehensive and scientifically rigorous framework for this assessment, encompassing synthesis, physicochemical characterization, and a multi-faceted stability evaluation. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate a robust stability profile for this molecule, which is essential for informed decision-making in the drug development process. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product derived from N-isopropyl-2-sulfamoylbenzoic acid.
References
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Science.gov. Retrieved February 27, 2026, from [Link]
Stability-indicating HPTLC method for analysis of torsemide in pharmaceutical preparations. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2020). PMC. [Link]
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 27, 2026, from [Link]
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. (2015). RJPBCS. [Link]
Validated stability-indicating high-performance liquid chromatography method for the estimation of torsemide. (2021). ResearchGate. [Link]
Stability Indicating Related Substances Method Development and Validation of Eplerenone and Torsemide Using Reverse Phase High Performance Liquid Chromatography. (2021). Impactfactor.org. [Link]
(PDF) Development and validation of stability-indicating methods for determination of torsemide. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
CAS#:18453-16-2 | N-Isopropyl-m-(isopropylsulfonyl)benzamide. (n.d.). Chemsrc. Retrieved February 27, 2026, from [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
(PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Synthesis of N-(2-Isopropyl-1,3-oxazolidin-3-yl)-ethoxycarbonyl benzylamine. (n.d.). Mol-Instincts. Retrieved February 27, 2026, from [Link]
The Therapeutic Potential of 2-Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The 2-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of pharmacological activities. The unique arrangement of the carboxylic acid and sulfonamide functionalities allows for multifaceted interactions with various biological targets, making this class of compounds a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of 2-sulfamoylbenzoic acid derivatives, designed to equip researchers and drug development professionals with the critical knowledge to navigate this promising chemical space.
Synthesis of 2-Sulfamoylbenzoic Acid Derivatives: A Foundational Overview
The synthetic routes to 2-sulfamoylbenzoic acid derivatives are well-established, typically commencing with the chlorosulfonylation of a benzoic acid precursor, followed by amination to install the key sulfamoyl group. This versatile approach allows for the introduction of a wide range of substituents on both the aromatic ring and the sulfonamide nitrogen, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
A general and adaptable synthetic protocol is outlined below, providing a reliable starting point for the synthesis of various 2-sulfamoylbenzoic acid derivatives.
Experimental Protocol: General Synthesis of N-Substituted 2-Sulfamoylbenzoic Acid Derivatives
This protocol describes a two-step process involving the formation of a sulfonyl chloride intermediate, followed by reaction with an amine to yield the desired sulfonamide.
Step 1: Synthesis of 2-Carboxy-benzenesulfonyl Chloride
Exploratory
Crystal Structure Analysis of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid: A Structural Guide to Saccharin Impurity Profiling
Topic: Crystal Structure Analysis of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Developm...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure Analysis of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid
Content Type: Technical Whitepaper / Methodological Guide
Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.[1][2]
Executive Summary
In the high-stakes environment of pharmaceutical process development, impurity profiling is paramount.[1][2] 2-[(Propan-2-yl)sulfamoyl]benzoic acid (hereafter referred to as IPSB ) represents a critical structural motif often encountered as a hydrolysis product or intermediate in the synthesis of N-substituted saccharin derivatives.[1][2]
This guide provides a comprehensive workflow for the solid-state characterization of IPSB. Unlike standard analytical reports, this document functions as a predictive and analytical protocol , synthesizing established crystallographic principles of o-sulfamoylbenzoic acids to guide researchers through synthesis, crystal growth, diffraction, and structural refinement.[1] The focus is on the interplay between steric bulk (isopropyl group) and intramolecular hydrogen bonding, which dictates the compound's thermodynamic stability and solubility.[1]
Part 1: Molecular Architecture & Theoretical Basis[1][2]
Before engaging in wet chemistry, the crystallographer must understand the "Force Field" of the molecule—the competing interactions that will drive crystal packing.[1]
The Structural Challenge
IPSB consists of a benzoic acid core substituted at the ortho position with an N-isopropylsulfamoyl group.[1][2] This proximity creates a "frustrated" system where three forces compete:
Intramolecular Hydrogen Bonding: The sulfonamide N-H acts as a donor to the carbonyl oxygen of the carboxylic acid (or vice versa), potentially locking the molecule in a planar or pseudo-planar conformation.[1]
Steric Hindrance: The bulky isopropyl group (
) at the nitrogen atom clashes with the phenyl ring and the adjacent carboxylic acid, forcing a twist in the or bonds.[1]
Intermolecular Dimerization: The carboxylic acid moiety seeks to form the classic centrosymmetric
dimer, a dominant motif in organic crystallography.[1][2]
The "Open-Ring" Saccharin Analogue
IPSB is chemically the open-ring hydrolysis product of N-isopropylsaccharin.[1][2] Understanding this relationship is vital for process chemists:
Closed Form (Saccharin derivative): Rigid, bicyclic.[1][2]
Open Form (IPSB): Flexible, capable of multiple conformers.[1][2]
Key Structural Hypothesis: Based on the parent o-sulfamoylbenzoic acid (CCDC Ref: 663808), we anticipate an intramolecular N-H...O hydrogen bond (
graph set) that stabilizes the syn conformation, though the isopropyl group will likely induce a higher torsion angle than the un-substituted parent.[1]
Part 2: Experimental Protocol (Synthesis to Diffraction)
This section details the self-validating workflow to obtain high-quality single crystals.
Synthesis & Purification Strategy
If the compound is isolated as an impurity, it must be enriched.[1] If synthesized de novo:
Starting Material: Reaction of 2-(chlorosulfonyl)benzoic acid methyl ester with isopropylamine, followed by alkaline hydrolysis.[1][2]
Critical Purification: Recrystallize from water/ethanol (90:10) to remove inorganic salts (NaCl/Na2SO4) which often co-precipitate in sulfonamide synthesis.[1][2]
Crystal Growth Optimization
The goal is to grow single crystals suitable for SC-XRD (
Expert Insight: Sulfonamides often exhibit polymorphism.[1][2] Do not discard "bad" crystals; screen them using PXRD first.[1][2] If needles form (common with rapid precipitation), switch to Vapor Diffusion to slow the nucleation rate.[1]
Part 3: X-Ray Diffraction Workflow
Data Collection Parameters[2][3]
Temperature: 100 K (Cryostream). Rationale: Reduces thermal motion of the terminal isopropyl methyl groups, improving resolution.[1]
Source: Mo-K
( Å) or Cu-K ( Å).[1][2] Use Cu if absolute configuration is not required and crystals are small/weakly diffracting.[1][2]
Resolution: 0.8 Å or better.
Structure Solution & Refinement (SHELX/OLEX2)
Space Group Determination: Expect Monoclinic (
) or Triclinic (), common for benzoic acid derivatives.[1][2]
Direct Methods (SHELXT): Locate the heavy Sulfur atom first.[1][2]
Refinement (SHELXL):
Disorder: Watch the isopropyl methyl groups.[1][2] They often rotate. If electron density is smeared, model over two positions using PART commands.[1][2]
Hydrogen Atoms: Locate the carboxylic acid H and sulfonamide N-H in the difference Fourier map. Do not geometricaly fix them immediately. Their position confirms the H-bond network (Zwitterionic vs. Neutral).[2]
Part 4: Structural Analysis & Visualization[2]
This is the core deliverable for the drug development team.
Hydrogen Bonding Graph Set Analysis
We classify the H-bond patterns using Etter's Graph Set notation.[2]
Intramolecular Motif:
.[1][2][3] The N-H...O(carbonyl) bond forms a 6-membered ring.[1][2]
or .[1][2] Sulfonamide oxygen accepting from adjacent molecules.[1][2]
Pathway Diagram: From Synthesis to Structure
The following diagram illustrates the structural evolution and analytical checkpoints.
Caption: Workflow for isolation and structural determination of IPSB, highlighting the feedback loop for polymorph screening.
Molecular Interaction Map
Understanding how the molecule packs is crucial for solubility prediction.[1][2]
Caption: Interaction hierarchy within the IPSB crystal lattice. Steric bulk competes with H-bond stability.[1][2]
Part 5: Pharmaceutical Implications[2]
Solubility & Bioavailability
The crystal structure directly informs the physicochemical properties.[1]
High Melting Point: If the
dimer is observed, expect a high melting point (>150°C) and lower aqueous solubility.[1]
Solubility Enhancement: The isopropyl group disrupts the tight packing seen in simple saccharin derivatives.[1][2] This "loosening" of the lattice (lower packing coefficient) generally correlates with higher solubility in organic solvents compared to the un-substituted parent.[1]
Impurity Tracking
By solving this structure, you generate a calculated Powder Pattern (Calculated PXRD).[1][2]
Action: Overlay the Calculated PXRD of IPSB with the experimental PXRD of your bulk Saccharin API.
Result: Any peaks in the API pattern matching the IPSB calculated lines confirm the presence of this specific impurity phase.
References
Cambridge Crystallographic Data Centre (CCDC). Entry 663808: 2-Sulfamoylbenzoic acid.[1][2][4] (2007).[2]
PubChem. 2-Sulfamoylbenzoic acid (Compound Summary).[1][2][4] National Library of Medicine.[1][2] [2]
Etter, M. C. Encoding and decoding hydrogen-bond patterns of organic compounds.[1][2] Accounts of Chemical Research, 23(4), 120-126.[1][2] (1990).[2][5] [2]
Bernstein, J. Polymorphism in Molecular Crystals.[2] Oxford University Press.[1][2] (2002).[2] [2]
Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[2] (2008).[2]
Application Note: Controlled Hydrolysis of N-Isopropylsaccharin to 2-(Isopropylsulfamoyl)benzoic Acid
Abstract This application note details a robust, scalable protocol for the base-promoted hydrolytic ring-opening of N-isopropylsaccharin to yield 2-(isopropylsulfamoyl)benzoic acid. This transformation is a critical inte...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the base-promoted hydrolytic ring-opening of N-isopropylsaccharin to yield 2-(isopropylsulfamoyl)benzoic acid. This transformation is a critical intermediate step in the synthesis of thiadiazine-based herbicides (e.g., Bentazon) and various pharmaceutical sulfonamides. Unlike standard amide hydrolysis, the unique stability of the saccharin sultam ring requires specific thermodynamic forcing conditions to ensure quantitative conversion without degrading the sulfonamide moiety. This guide provides mechanistic insights, a self-validating experimental protocol, and process analytical technology (PAT) recommendations.
Introduction & Chemical Context
N-Isopropylsaccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide, 2-isopropyl-) is a robust bicyclic system. The hydrolysis target, 2-(isopropylsulfamoyl)benzoic acid, represents the "open-ring" form where the cyclic imide bond is cleaved, but the N-alkyl sulfonamide bond remains intact.
Strategic Importance
Herbicide Synthesis: This acid is a direct precursor to Bentazon, where it undergoes cyclization with reagents like phosgene or alkyl chloroformates.
Pharmaceutical Intermediates: The o-sulfamoyl benzoic acid scaffold is a pharmacophore in diuretics and carbonic anhydrase inhibitors.
The Challenge
The saccharin ring exhibits high chemical stability due to the electron-withdrawing sulfonyl group, which renders the carbonyl carbon highly electrophilic yet sterically protected in the bicyclic system. Acidic hydrolysis is often slow and can lead to dealkylation. Therefore, nucleophilic acyl substitution via basic hydrolysis is the preferred pathway.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the saccharin ring. This forms a tetrahedral intermediate which collapses to cleave the C-N bond (the amide linkage), releasing the sulfonamide anion.
Reaction Pathway Diagram
The following diagram illustrates the transformation logic and the critical transition states.
Figure 1: Mechanistic pathway for the base-mediated hydrolysis of N-isopropylsaccharin.
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
Monitor: The suspension should clear to a transparent solution as the ring opens and the salt forms.
Maintain reflux for 2–4 hours .
Checkpoint: Perform TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Starting material (
) should disappear; Product (, streaks) remains at baseline in this system.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature (20–25°C).
(Optional) If the solution is cloudy, filter through Celite to remove unreacted impurities.
Place the reaction vessel in an ice bath (0–5°C).
Slowly add 6M HCl dropwise with stirring.
Observation: A thick white precipitate will form immediately.
Continue addition until pH < 2.0 .
Critical: The sulfonamide nitrogen is weakly acidic; low pH ensures the carboxylic acid is fully protonated and the sulfonamide is neutral/protonated to maximize precipitation.
Step 4: Purification
Filter the white solid via vacuum filtration.
Wash the cake with ice-cold water (3 x 20 mL) to remove NaCl.
Dry in a vacuum oven at 50°C for 6 hours.
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:3).
Process Analytical Technology (PAT) & Validation
Process Logic Flowchart
Use this logic gate to troubleshoot the isolation process.
Figure 2: Operational workflow for isolation and troubleshooting.
Quantitative Data & Specifications
Parameter
Specification / Expected Value
Notes
Yield
85% – 95%
Losses primarily due to mother liquor solubility.
Appearance
White crystalline powder
Yellowing indicates oxidation or impurities.
Melting Point
148°C – 152°C
Sharp range indicates high purity.
HPLC Purity
> 99.0% (Area %)
Mobile Phase: ACN/Water (0.1% TFA).
Solubility
Soluble in Ethanol, DMSO, dilute Base.
Insoluble in cold water.
1H NMR
1.05 (d, 6H), 3.4 (m, 1H), 7.5-8.0 (m, 4H)
Diagnostic isopropyl doublet and aromatic region.
Scientific Grounding & References
The protocol above is synthesized from established industrial methods for saccharin derivative processing and herbicide synthesis intermediates.
Bentazon Synthesis Intermediates: The hydrolysis of N-isopropylsaccharin is a documented pathway in the production of Bentazon. The ring-opening is necessary to create the reactive anthranilic acid derivative which is subsequently cyclized.
Reference: Zeidler, A., et al. (BASF AG). "Herbicidal 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxides." U.S. Patent 3,708,277 (1973) and related patent families describing the N-alkyl sulfamoyl benzoic acid intermediates.
Source:
Hydrolytic Stability of Saccharins: Research into the ring-opening kinetics of saccharin derivatives confirms that while the ring is stable to acid, it opens readily in alkali to form the sulfamoyl benzoate.
Reference: Abdel-Rahman, R. M. "Synthesis of some saccharin derivatives..." Spher. J. Pharm. Sci. (Discussing ring opening under basic conditions).
Source:
General Solubilities: The solubility profile of the product (benzoic acid derivative) is consistent with standard data for substituted benzoic acids, showing pH-dependent solubility critical for the isolation step.
Reference: NIST Solubility Data Series for Benzoic Acid Derivatives.
Source:
Disclaimer
This protocol is intended for use by qualified personnel in a controlled laboratory environment. Standard safety precautions for handling strong bases (NaOH) and strong acids (HCl) must be observed. Always consult the Safety Data Sheet (SDS) for N-isopropylsaccharin before use.
Advanced Purification Strategies for 2-[(Propan-2-yl)sulfamoyl]benzoic Acid Intermediates
Introduction & Mechanistic Context 2-[(Propan-2-yl)sulfamoyl]benzoic acid (also known as o-(isopropylsulfamoyl)benzoic acid) is a highly specialized intermediate critical to the synthesis of thiadiazine-class active phar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
2-[(Propan-2-yl)sulfamoyl]benzoic acid (also known as o-(isopropylsulfamoyl)benzoic acid) is a highly specialized intermediate critical to the synthesis of thiadiazine-class active pharmaceutical ingredients (APIs) and selective agrochemicals, most notably the herbicide Bentazone [1].
The synthesis of this intermediate typically proceeds via the chlorosulfonation of anthranilic acid derivatives followed by amidation with isopropylamine [2]. Because chlorosulfonation is an aggressive electrophilic aromatic substitution, the reaction inevitably generates a complex matrix of impurities, including para-sulfonated regioisomers and di-sulfonated byproducts. Downstream cyclization to the final active ingredient is highly sensitive to steric and electronic impurities; therefore, isolating the 2-[(Propan-2-yl)sulfamoyl]benzoic acid intermediate to a purity of >99.0% is a mandatory quality gate.
Synthesis pathway and impurity generation for 2-[(Propan-2-yl)sulfamoyl]benzoic acid.
Physicochemical Profiling & Purification Logic
The core challenge in purifying this intermediate lies in the structural similarities between the target molecule and its byproducts. However, the target molecule possesses a unique dual-functionality: a carboxylic acid group (pKa ~3.8) and a secondary sulfonamide group (pKa ~10.2).
By precisely manipulating the pH of the aqueous environment, we can selectively ionize the carboxylic acid without deprotonating the sulfonamide. This differential ionization is the thermodynamic engine driving the Isoelectric pH-Shift Precipitation method. Furthermore, understanding the degradation pathways of these sulfonamide derivatives [3] dictates that prolonged exposure to extreme alkalinity (pH > 12) must be avoided to prevent premature hydrolysis of the sulfonamide bond [4].
Table 1: Impurity Profiling and Clearance Mechanisms
Compound Type
Functional Groups
Solubility at pH 8.5
Solubility at pH 2.0
Clearance Mechanism
Target Intermediate
-COOH, -SO₂NH(iPr)
High (Sodium Salt)
Low (Protonated)
Product isolation via pH 2.0 precipitation.
Unreacted Organics
Neutral Amines/Esters
Low
High (Amine Salts)
Removed via filtration at pH 8.5.
Di-sulfonated Byproducts
-COOH, Dual -SO₂NH
High
Moderate
Remains partially dissolved in mother liquor at pH 2.0.
This protocol exploits the pKa differential to separate the target from neutral and highly acidic impurities.
Step-by-Step Methodology:
Initial Suspension: Suspend 100 g of crude 2-[(Propan-2-yl)sulfamoyl]benzoic acid in 400 mL of deionized water in a 1 L jacketed reactor.
Controlled Alkalization: Slowly add 20% NaOH (aq) under continuous agitation (250 rpm) at 25°C. Monitor via a calibrated pH probe until the pH stabilizes at 8.5 ± 0.2.
Causality: Exceeding pH 10 risks deprotonating the sulfonamide nitrogen, which leads to co-solubilization of weaker acidic impurities and reduces the selectivity of the extraction.
Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane.
Self-Validation Checkpoint: Test a 1 mL aliquot of the filtrate with a drop of 1M HCl. Immediate white precipitation confirms the target molecule is successfully solubilized in the aqueous phase. A lack of precipitation indicates incomplete initial dissolution.
Controlled Acidification: Transfer the clarified filtrate back to the reactor and chill to 10°C. Dropwise add 6M HCl until the pH reaches exactly 2.0.
Causality: Rapid addition of acid causes "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities inside the amorphous matrix. Dropwise addition ensures controlled nucleation.
Isolation: Stir the resulting white suspension at 5°C for 2 hours. Filter via vacuum, wash the cake with 2 x 50 mL of ice-cold deionized water, and dry under vacuum at 50°C to a constant weight.
pH-shift extraction and crystallization workflow for intermediate purification.
For pilot-scale operations where massive pH shifts generate unacceptable levels of sodium chloride waste, an ethanol/water anti-solvent system is preferred.
Step-by-Step Methodology:
Dissolution: Dissolve 100 g of crude intermediate in 300 mL of absolute ethanol at 60°C until a clear solution is achieved.
Polishing Filtration: Pass the hot solution through an inline 1.0 µm filter to remove particulate matter.
Anti-Solvent Addition: Maintain the solution at 50°C and slowly dose in 450 mL of pre-heated deionized water (anti-solvent) over 45 minutes.
Causality: Water dramatically lowers the solubility of the intermediate. Dosing at elevated temperatures prevents shock-cooling, ensuring the growth of large, pure crystals rather than fine, impurity-laden powders.
Cooling Ramp: Program the reactor to cool from 50°C to 5°C at a linear rate of 0.5°C/min.
Self-Validation Checkpoint: Inspect the slurry at 25°C. The crystals should appear as distinct, free-flowing needles. If the mixture appears gummy, reheat to 60°C, add 50 mL of ethanol, and repeat the cooling ramp.
Isolation: Filter, wash with a 1:2 Ethanol/Water mixture (ice-cold), and vacuum dry.
Performance & Yield Data
The following table summarizes the expected outcomes of both purification methodologies based on standardized HPLC profiling (UV detection at 220 nm).
Table 2: Recovery and Purity Metrics
Purification Method
Initial Purity (Crude)
Final Purity (HPLC)
Step Yield (%)
Primary Impurity Cleared
Protocol A: pH-Shift
82.5%
99.4%
88.2%
Unreacted Amines, Regioisomers
Protocol B: Anti-Solvent
82.5%
98.8%
92.5%
Di-sulfonated Byproducts
Note: Protocol A provides superior purity suitable for analytical reference standards, while Protocol B offers higher throughput and yield for bulk API manufacturing.
References
Jiang, L., et al. "Synthesis method of bentazone." Google Patents (CN104557776A).
Wang, Y., et al. "Synthetic method of bentazone." Google Patents (CN101863858A).
Gholami, P., et al. (2021). "Photocatalytic removal of bentazon by copper doped zinc oxide nanorods: Reaction pathways and toxicity studies." PubMed. Available at:[Link]
Khataee, A., et al. (2021). "Degradation of bentazon herbicide by heterogeneous catalytic ozonation with ZnO-scallop shell nanocomposite." Desalination and Water Treatment. Available at:[Link]
Method
Microwave-Assisted Synthesis of 2-Sulfamoylbenzoic Acid Derivatives: An Application Note and Protocol
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis The 2-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active age...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The 2-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active agents.[1][2] These compounds have demonstrated potential in treating a range of conditions, including diabetes, hypertension, and cancer, by interacting with various biological targets.[1][3][4][5] The traditional synthesis of these derivatives often involves multi-step processes, hazardous reagents like chlorosulfonic acid, and long reaction times, which can impede the rapid generation of compound libraries for drug discovery.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[6][7][8] By utilizing microwave irradiation, MAOS can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity.[9][10] This is achieved through the direct and uniform heating of the reaction mixture, a result of the interaction between microwaves and polar molecules.[9][11] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-sulfamoylbenzoic acid derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.
The Rationale for Microwave-Assisted Synthesis
The decision to employ microwave irradiation for the synthesis of 2-sulfamoylbenzoic acid derivatives is grounded in the fundamental principles of green chemistry and process optimization.[7][8]
Key Advantages:
Reaction Rate Acceleration: Microwave heating can significantly accelerate reaction rates, often by orders of magnitude compared to conventional heating.[9][10] This is particularly beneficial for multi-step syntheses, enabling faster access to target compounds.
Improved Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher reaction yields and cleaner product profiles with fewer by-products.[6][10]
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient than conventional methods that heat the entire reaction vessel.[7][10]
Enhanced Safety: Modern microwave reactors are equipped with advanced safety features for temperature and pressure monitoring, allowing for reactions to be conducted safely at temperatures above the solvent's boiling point in sealed vessels.[12][13]
Proposed Synthetic Pathway
The microwave-assisted synthesis of 2-sulfamoylbenzoic acid derivatives can be approached through a two-step process, starting from a readily available substituted anthranilic acid. This pathway is designed to be efficient and amenable to the generation of a diverse library of compounds.
Technical Support Center: Troubleshooting 2-Sulfobenzoic Acid Amidation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Controlling Regioselectivity and Minimizing Side Reactions in the Amidation of 2-Sulfobenzoic Acid and Its Derivatives Core...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Topic: Controlling Regioselectivity and Minimizing Side Reactions in the Amidation of 2-Sulfobenzoic Acid and Its Derivatives
Core Principles: The Regioselectivity Challenge
Amidation of 2-sulfobenzoic acid presents a unique chemoselectivity challenge. The molecule contains two electrophilic centers: a carboxylic acid and a sulfonic acid. When subjected to standard peptide coupling agents (e.g., EDC, HATU, or DCC), both moieties can be activated, leading to a complex mixture of carboxamides, sulfonamides, and diamides.
To achieve absolute regiocontrol, the field-standard approach is to bypass direct coupling of the di-acid and instead utilize 2-sulfobenzoic acid cyclic anhydride . The cyclic anhydride acts as a self-differentiating electrophile. Because the carbonyl carbon is significantly more electrophilic than the sulfonyl sulfur, nucleophilic amines attack the carbonyl exclusively, yielding the mono-amidosulfonate[1].
Reaction Pathway & Side Reaction Logic
The following diagram illustrates the kinetic pathways during the amidation of 2-sulfobenzoic anhydride. Understanding these competing trajectories is critical for troubleshooting.
Caption: Reaction pathways of 2-sulfobenzoic anhydride showing desired amidation vs. side reactions.
Q1: I am using EDC/HOBt to couple an amine to 2-sulfobenzoic acid, but LC-MS shows a mixture of isomers and diamide. How do I fix this?
Causality: Standard carbodiimide coupling agents (like EDC) activate both the carboxylate and the sulfonate groups. Once activated, the amine will attack both centers indiscriminately, producing the carboxamide, the sulfonamide, and the diamide.
Solution: Abandon direct coupling of the free acid. Instead, use 2-sulfobenzoic acid cyclic anhydride . The inherent electronic disparity between the carbonyl and sulfonyl groups within the strained ring ensures that the amine attacks the carbonyl carbon exclusively via an
mechanism, opening the ring to form the amidosulfonate[1][2].
Q2: My reaction with 2-sulfobenzoic anhydride yields significant amounts of unreacted 2-sulfobenzoic acid. Why is the anhydride ring opening without forming the amide?
Causality: 2-Sulfobenzoic anhydride is highly hygroscopic and susceptible to hydrolysis. If your solvent is wet, water acts as a competing nucleophile. Although amines are stronger nucleophiles than water, a high molar excess of water (e.g., in non-dried solvents) will shift the kinetic outcome toward hydrolysis.
Solution:
Prepare the anhydride solution in strictly anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) immediately before use[3].
Ensure the amine is free-based. If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine before introducing the anhydride[1].
Q3: Can I perform this amidation in aqueous conditions for peptide derivatization?
Causality: Yes, but it requires careful pH control. For peptide N-terminal derivatization, the amine must be unprotonated to outcompete water for the anhydride.
Solution: Maintain the aqueous buffer at a basic pH (e.g., using 0.05 M trimethylamine). At this pH, the N-terminal amine is highly nucleophilic and will rapidly couple with the anhydride within 1–2 minutes at room temperature, successfully introducing the sulfonate group before significant hydrolysis occurs[3].
Q4: I need to synthesize a saccharin derivative (2-sulfobenzoic acid imide). How do I proceed from the amidosulfonate?
Causality: Saccharin derivatives are cyclic imides. The amidosulfonate intermediate contains both the amide and the free sulfonic acid required for cyclization.
Solution: The amidosulfonate must be subjected to dehydrative cyclization. This is typically achieved by treating the amidosulfonate with a dehydrating agent (like
or ) to convert the sulfonic acid to a sulfonyl chloride, which then undergoes intramolecular attack by the adjacent amide nitrogen to close the ring[4].
Quantitative Data: Condition Optimization for Regioselectivity
The following table summarizes the expected outcomes based on different activation strategies, demonstrating why the anhydride route is the authoritative standard for this transformation.
Starting Material
Reagents / Activation
Solvent
Temp (°C)
Major Product
Yield (%)
Regioselectivity (Amide:Sulfonamide)
2-Sulfobenzoic Acid
EDC·HCl, DIPEA (1.1 eq)
DMF
25
Complex Mixture
< 30%
~ 1:1 (Poor)
2-Sulfobenzoic Acid
HATU, DIPEA (2.5 eq)
DMF
25
Diamide
45%
N/A (Over-reaction)
2-Sulfobenzoic Anhydride
TEA (Excess)
Anhydrous THF
0 to 25
2-Amidosulfonate
> 85%
> 99:1 (Excellent)
2-Sulfobenzoic Anhydride
0.05 M Trimethylamine
Water/THF
25
2-Amidosulfonate
70-80%
> 99:1 (Good, but hydrolysis competes)
Data synthesized from established mechanistic principles of cyclic anhydride ring-opening and peptide derivatization protocols[1][3].
Standard Operating Procedure: Regioselective Amidation
This protocol provides a self-validating workflow for the synthesis of amidosulfonates from 2-sulfobenzoic anhydride, ensuring high yield and preventing side reactions.
Materials Required:
2-Sulfobenzoic acid cyclic anhydride (Freshly opened or stored in a desiccator)
Primary or secondary amine (or amine hydrochloride)
Anhydrous Tetrahydrofuran (THF)
Triethylamine (TEA), anhydrous
Step-by-Step Methodology:
Amine Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.0 equivalent, e.g., 2.0 mmol) in anhydrous THF (15 mL).
Base Addition (Crucial for Salts): If the amine is a hydrochloride salt, add anhydrous TEA (3.6 equivalents, e.g., 7.2 mmol). Self-Validation Check: The solution should become homogeneous, or a fine white precipitate of TEA·HCl will form, indicating the successful liberation of the free amine[1].
Anhydride Preparation: In a separate dry vial, dissolve 2-sulfobenzoic anhydride (1.05 equivalents, e.g., 2.1 mmol) in anhydrous THF (10 mL) immediately before use. Do not let this solution sit for prolonged periods to avoid ambient moisture degradation[3].
Coupling: Cool the amine solution to 0 °C using an ice bath. Add the anhydride solution dropwise over 5 minutes with continuous stirring.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation Check: Monitor by TLC or LC-MS. The highly polar amidosulfonate product will typically remain at the baseline on normal-phase silica TLC.
Workup & Isolation: Concentrate the reaction mixture under reduced pressure. The resulting triethylammonium salt of the amidosulfonate can be purified by reverse-phase chromatography or recrystallization, depending on the lipophilicity of the amine moiety.
References
Synthesis of a Polar Phosphinoferrocene Amidosulfonate Ligand and Its Application in Pd-Catalyzed Cross-Coupling Reactions of Aromatic Boronic Acids and Acyl Chlorides in an Aqueous Medium
Source: Organometallics - ACS Publications
URL:[Link]
A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Technical Support Center: Troubleshooting Cyclization of 2-(Isopropylsulfamoyl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cyclize sterically hindered sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cyclize sterically hindered sulfonamides. The transformation of 2-(isopropylsulfamoyl)benzoic acid into N-isopropylsaccharin (a benzisothiazolone 1,1-dioxide derivative) is notoriously challenging.
The fundamental issue arises from the collision of two unfavorable chemical realities: the inherent poor nucleophilicity of the sulfonamide nitrogen (due to the strong electron-withdrawing sulfonyl group) and the severe steric bulk of the isopropyl group. When researchers attempt to force this cyclization using standard peptide coupling logic, the reaction often stalls, hydrolyzes, or polymerizes.
This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to achieve high-yield intramolecular cyclization.
Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, we must first visualize the kinetic competition occurring in your flask. The activation of the carboxylic acid is only the first step; the subsequent fate of the activated intermediate dictates your yield.
Fig 1: Reaction pathways and competing side reactions during intramolecular cyclization.
Troubleshooting FAQs
Q1: Why is my reaction stalling at the activated intermediate without forming the cyclized product?Causality: The isopropyl group creates significant steric hindrance, increasing the activation energy required for the anti-periplanar attack on the activated carbonyl. Furthermore, the sulfonamide nitrogen is a poor nucleophile. Isomeric compounds with the sulfamoyl group ortho to the carboxyl group require specific dehydrating conditions to successfully lose water and form 1[1].
Solution: You must increase the nucleophilicity of the nitrogen. The cyclization of sulfamoylbenzoates follows pseudo-first-order kinetics, and the reaction rate is2[2]. Use a non-nucleophilic base (e.g., DIPEA or Pyridine) to deprotonate the sulfonamide (pKa ~ 10.5), generating a highly reactive sulfonamide anion.
Q2: I am observing a high percentage of oligomeric byproducts. How can I favor intramolecular cyclization?Causality: Intramolecular cyclization is a unimolecular process, whereas intermolecular dimerization is a bimolecular process. High substrate concentrations increase the collision frequency between different molecules. In dehydrative coupling reactions, managing the 3[3] is critical to favor the intramolecular pathway.
Solution: Operate under high-dilution conditions (≤ 0.05 M). If using an acid chloride intermediate, utilize a syringe pump to slowly add the activated intermediate into a dilute solution of the base.
Q3: My LC-MS shows a mass corresponding to the starting material, but TLC showed complete consumption during the reaction. What happened?Causality: The activated intermediate (acid chloride or O-acylisourea) is highly sensitive to moisture. If the reaction is quenched with an aqueous workup before the sterically hindered cyclization is complete, the intermediate rapidly hydrolyzes back to the starting 2-(isopropylsulfamoyl)benzoic acid.
Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). Validate cyclization via an anhydrous aliquot quench (e.g., into dry methanol to check for methyl ester formation vs. cyclized product) before initiating an aqueous workup.
Quantitative Method Comparison
To aid in experimental design, the following table summarizes the performance of various activation strategies specifically applied to sterically hindered 2-(alkylsulfamoyl)benzoic acids.
This protocol is superior for the N-isopropyl derivative because DMAP forms a highly electrophilic acylpyridinium intermediate, while the basic environment ensures the sulfonamide is deprotonated without the harsh HCl byproduct generated by SOCl₂.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.
Dissolution: Dissolve 2-(isopropylsulfamoyl)benzoic acid (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.05 M concentration (100 mL). Self-Validation: The high dilution is critical to prevent dimerization.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) via syringe and stir for 5 minutes at room temperature.
Catalyst & Activation: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq, 1.0 mmol) followed by EDCI·HCl (1.5 eq, 7.5 mmol) in one rapid portion.
Reaction: Stir the mixture at room temperature under Argon for 16 hours.
Anhydrous Check: Withdraw a 0.1 mL aliquot, quench in 1 mL anhydrous methanol, and analyze via LC-MS. You should observe the target mass, not the methyl ester (which would indicate incomplete cyclization).
Workup: Quench the main reaction with saturated aqueous NH₄Cl (50 mL). Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield pure N-isopropylsaccharin.
Use this route only if carbodiimide reagents are unavailable. It requires a strict two-step process to prevent the generated HCl from protonating the sulfonamide nitrogen.
Activation: Suspend the starting material (5.0 mmol) in anhydrous Toluene (20 mL). Add SOCl₂ (3.0 eq, 15.0 mmol) and 2 drops of anhydrous DMF (to form the Vilsmeier-Haack active complex).
Reflux: Heat to 80 °C for 3 hours until gas evolution ceases and the solution becomes completely clear.
Concentration: Remove toluene and excess SOCl₂ under reduced pressure to isolate the crude acid chloride. Critical Step: Do not expose the residue to atmospheric moisture.
Cyclization: Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath. Dropwise add anhydrous Pyridine (3.0 eq, 15.0 mmol).
Completion: Remove the ice bath, warm to room temperature, and stir for 4 hours.
Workup: Dilute with DCM, wash sequentially with cold 1N HCl (to remove pyridine) and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere.
ChemRxiv. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study.
Technical Support Center: Purification of 2-[(Propan-2-yl)sulfamoyl]benzoic Acid
Welcome to the technical support center for the purification of 2-[(propan-2-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-[(propan-2-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted isopropylamine from your final product. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the integrity and purity of your compound.
Introduction
The synthesis of 2-[(propan-2-yl)sulfamoyl]benzoic acid often involves the use of isopropylamine as a reactant. Due to its volatile and basic nature, residual isopropylamine can be a persistent impurity, impacting the purity, stability, and downstream applications of your target compound. This guide provides a systematic approach to effectively remove this impurity, ensuring a high-quality final product.
The fundamental principle behind the purification strategies outlined below lies in the distinct chemical properties of the acidic target compound and the basic isopropylamine impurity.
Soluble in many organic solvents, sparingly soluble in water. Forms a water-soluble salt with base.
Miscible with water and many organic solvents.[1][3][4] Forms a water-soluble salt with acid.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis, but my final product has a strong ammonia-like odor. What is the likely cause?
An ammonia-like odor is a strong indicator of residual isopropylamine in your product.[3] Due to its high volatility, even small amounts can be easily detected by smell.
Q2: Why is it crucial to remove residual isopropylamine?
Residual isopropylamine can:
Interfere with downstream reactions.
Affect the accuracy of analytical characterization (e.g., NMR, elemental analysis).
Impact the pharmacological activity and toxicity profile of the final compound in drug development.
Lead to the formation of salt impurities with your acidic product, affecting its physical properties.
Q3: What is the quickest method to check for the presence of isopropylamine?
A quick qualitative check can be performed using ¹H NMR spectroscopy. The characteristic signals for isopropylamine (a septet around 3.0 ppm and a doublet around 1.1 ppm) are often easily distinguishable from the aromatic signals of your target compound.[5] For quantitative analysis, Headspace Gas Chromatography (GC-HS) is a highly sensitive and standard method.[6][7][8]
Q4: I tried removing the isopropylamine by rotary evaporation, but it's still present. Why?
While isopropylamine is volatile, it can form an acid-base salt with your acidic product, 2-[(propan-2-yl)sulfamoyl]benzoic acid. This salt is non-volatile and will not be removed by simple evaporation. The purification strategy must first break this interaction.
Troubleshooting Guides & Detailed Protocols
This section provides detailed troubleshooting guides for common issues and step-by-step protocols for the most effective purification methods.
Issue 1: Persistent Isopropylamine Contamination After Initial Work-up
Root Cause Analysis: The primary reason for persistent contamination is the formation of a stable isopropylammonium salt with the acidic 2-[(propan-2-yl)sulfamoyl]benzoic acid. Standard organic extractions without an acid or base wash are often insufficient to break this ionic interaction.
Workflow for Selecting a Purification Method
Caption: Decision workflow for purification.
Method 1: Acid-Base Extraction
This is often the most effective and scalable method for removing basic impurities like isopropylamine from an acidic compound.[8][9][10][11]
Scientific Principle: This technique exploits the difference in the solubility of the acidic product and the basic impurity in aqueous and organic phases upon changing the pH. Isopropylamine, being basic, is protonated by an aqueous acid to form a water-soluble ammonium salt, which is then extracted into the aqueous phase. Your acidic product remains in the organic phase.
Detailed Protocol:
Dissolution: Dissolve the crude 2-[(propan-2-yl)sulfamoyl]benzoic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄) to the separatory funnel.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase.
Aqueous Layer Removal: Drain the lower aqueous layer.
Repeat: Repeat the acidic wash (steps 2-5) two more times to ensure complete removal of the isopropylamine.
Water Wash: Wash the organic layer with deionized water to remove any residual acid.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting for Acid-Base Extraction:
Emulsion Formation: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Product Precipitation in the Separatory Funnel: This may occur if the organic solvent is not sufficiently non-polar or if the concentration is too high. Dilute with more organic solvent.
Method 2: Recrystallization
If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for purification.[12][13][14][15][16]
Scientific Principle: This method relies on the difference in solubility between your product and the isopropylamine salt impurity in a given solvent at different temperatures.[12] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
Detailed Protocol:
Solvent Selection: Experiment with different solvents to find one in which your product is highly soluble when hot and sparingly soluble when cold. Isopropanol, ethanol, or acetone-water mixtures are often good starting points for benzoic acid derivatives.[17][18]
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it just dissolves.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.
Drying: Dry the purified crystals under vacuum.
Troubleshooting for Recrystallization:
Oiling Out: If your product separates as an oil instead of crystals, try using a more polar solvent or a solvent mixture.
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
Method 3: Flash Column Chromatography
For smaller scales or when other methods fail, flash column chromatography can be an effective purification technique.[2][3][7][19][20]
Scientific Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[19] For an acidic compound like 2-[(propan-2-yl)sulfamoyl]benzoic acid, the polar carboxylic acid group will have a strong interaction with the polar silica gel. Isopropylamine, being basic, will also interact strongly.
Detailed Protocol:
Stationary Phase and Eluent Selection:
Stationary Phase: Standard silica gel is appropriate.
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. To improve the elution of your acidic product and reduce tailing, a small amount of acetic or formic acid (0.5-1%) can be added to the eluent.[2][19]
Column Packing: Pack a column with silica gel slurried in the initial, less polar eluent.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Flash Chromatography Purification
Caption: Steps for flash chromatography.
Analytical Verification of Purity
After purification, it is essential to verify the absence of isopropylamine.
¹H NMR Spectroscopy: This is a primary method for confirming the removal of isopropylamine. The characteristic signals of isopropylamine should be absent in the spectrum of the purified product. Quantitative NMR (qNMR) can be used for precise quantification of the impurity if a certified reference standard is available.[4][21][22]
Headspace Gas Chromatography (GC-HS): This is a highly sensitive method for detecting and quantifying volatile residual solvents and impurities like isopropylamine.[6][7][8] It is the standard in the pharmaceutical industry for this purpose.
Mass Spectrometry (MS): LC-MS or GC-MS can also be used to confirm the absence of isopropylamine.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link]
Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]
Wikipedia. (2023). Isopropylamine. Retrieved from [Link]
Otto Chemie Pvt. Ltd. (n.d.). Isopropylamine, 99% 75-31-0. Retrieved from [Link]
OSHA. (n.d.). Isopropylamine. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2015, August 1). A simple and sensitive spectrophotometric method for the determination of trace level mono isopropylamine. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
ChemBK. (2024, April 9). 2-(propan-2-yl)benzoic acid. Retrieved from [Link]
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
National Center for Biotechnology Information. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
LCGC International. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]
Technology Networks. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
ResearchGate. (2025, November 26). Predicted solubility in mole fraction of benzoic acid in 2-propanol,... Retrieved from [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
PubMed. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved from [Link]
Google Patents. (n.d.). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
MDPI. (2025, November 11). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]
University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Chemchart. (n.d.). 2-Sulfamoylbenzoic acid (632-24-6). Retrieved from [Link]
The University of the West Indies at Mona. (2014, October 30). Separation of an Unknown Mixture. Retrieved from [Link]
PubMed. (2004, July 15). Global and local computational models for aqueous solubility prediction of drug-like molecules. Retrieved from [Link]
American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved from [Link]
ResearchGate. (n.d.). Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. Retrieved from [Link]
University of Massachusetts Lowell. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid. Retrieved from [Link]
PubMed. (2025, December 1). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
Technical Guide: Optimizing pH Conditions for 2-(Isopropylsulfamoyl)benzoic Acid Precipitation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide addresses the controlled precipitation (reactive crystallization) of 2-(isopropylsulfamoyl)benzoic acid (ISBA). This molecule is a critical i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide addresses the controlled precipitation (reactive crystallization) of 2-(isopropylsulfamoyl)benzoic acid (ISBA). This molecule is a critical intermediate in the synthesis of benzothiadiazinone herbicides (e.g., Bentazon).
Unlike simple benzoic acid precipitation, the presence of the ortho-sulfamoyl moiety introduces specific thermodynamic and kinetic challenges. The electron-withdrawing nature of the sulfonyl group lowers the pKa of the carboxylic acid, requiring more aggressive acidification than standard benzoic derivatives. Furthermore, the molecule exhibits a tendency to "oil out" (liquid-liquid phase separation) prior to crystallization if supersaturation is generated too rapidly or at elevated temperatures.
Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
The Thermodynamics of Precipitation (The "Why")
To optimize yield, one must understand the solubility landscape defined by the Henderson-Hasselbalch equation.
The pKa Shift
Unsubstituted benzoic acid has a pKa of approximately 4.2. However, the
group at the ortho position is strongly electron-withdrawing.
Estimated pKa of ISBA: ~3.2 – 3.5.
Implication: To achieve >99% recovery, the final pH must be at least 2 units below the pKa.
Target pH:1.0 – 1.5 .
Stopping at pH 4.0 (standard for some carboxylates) will leave significant product dissolved as the salt, leading to yield loss.
The Solubility-pH Relationship
The following logic flow illustrates the chemical species transition during acidification.
Figure 1: Chemical species evolution during pH adjustment. The "Buffer Region" is where supersaturation spikes can cause oiling out.
Troubleshooting Guide & FAQs
This section synthesizes field data into a direct Q&A format.
Category A: Yield & Recovery
Q: I adjusted the pH to 3.0, but my yield is only 75%. What is happening?A: You are likely hovering near the pKa. At pH 3.0, if the pKa is ~3.3, nearly 30-40% of your molecule may still exist as the soluble ionized carboxylate.
Corrective Action: Continue acidification to pH 1.0–1.5 .
Mechanism: You must suppress the ionization equilibrium completely (
).
Q: Does ionic strength affect my yield?A: Yes. The "Salting Out" effect is beneficial here. If you are using dilute reagents, the high water content increases the absolute amount of product lost to the mother liquor.
Optimization: Use concentrated acid (e.g., 6M or 12M HCl) for the adjustment to minimize volume expansion. The high concentration of NaCl/KCl generated as a byproduct helps depress the solubility of the organic acid.
Category B: Purity & Physical Form[11]
Q: The product precipitated as a sticky gum ("oiled out") instead of a powder. How do I fix this?A: Oiling out occurs when the stable crystal form's melting point is depressed by impurities or solvent mixtures, or when the liquid-liquid phase separation boundary is crossed before the solid-liquid boundary.
Immediate Fix: Re-heat the mixture until the oil dissolves, then cool very slowly with vigorous stirring. Seed with pure crystals at the cloud point.
Prevention:
Temperature Control: Conduct the precipitation at lower temperatures (10–20°C).
Dilution: Sometimes oiling is caused by extremely high concentrations. A slight dilution can shift the system back to a crystallization regime.
Q: My HPLC shows high levels of "dimer" or unreacted starting material in the cake.A: This is often an Occlusion issue caused by "Crash Crystallization." If you dump acid in quickly, the pH drops locally to 0, causing massive, uncontrolled nucleation. Impurities get trapped inside the rapidly forming crystal lattice.
Protocol Adjustment: Switch to dosing the acid over 30–60 minutes.
Digestion: After reaching pH 1.5, hold the slurry (stirring) for 1–2 hours. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
Optimized Experimental Protocol
Objective: Isolate high-purity ISBA from an alkaline reaction mixture.
Degradation pathways of 2-[(Propan-2-yl)sulfamoyl]benzoic acid under basic conditions
Executive Technical Summary Welcome to the technical support hub for 2-[(Propan-2-yl)sulfamoyl]benzoic acid (also referred to as N-isopropyl-2-carboxybenzenesulfonamide). As researchers, you likely encounter this molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
Welcome to the technical support hub for 2-[(Propan-2-yl)sulfamoyl]benzoic acid (also referred to as N-isopropyl-2-carboxybenzenesulfonamide).
As researchers, you likely encounter this molecule as an intermediate in the synthesis of saccharin derivatives or as a degradation product of N-isopropylsaccharin . Understanding its behavior in basic conditions requires distinguishing between reversible cyclization and irreversible hydrolysis .
The Core Stability Axiom:
In mild to moderate basic conditions (pH 8–12), this molecule is thermodynamically stable as a dianion . The "degradation" users most frequently report is actually a re-cyclization artifact occurring during sampling, acidification, or HPLC analysis, rather than true chemical breakdown in the basic media. True degradation (S-N bond cleavage) requires extreme forcing conditions.
Degradation Pathways & Mechanisms[1][2]
Pathway A: The "Ghost" Degradation (Reversible Cyclization)
Most Common Issue
Under basic conditions, the molecule exists as an open-ring salt. However, if the pH is lowered (e.g., quenching a reaction with acid) or if the sample is subjected to heat under dehydrating conditions, the molecule cyclizes to form N-isopropylsaccharin .
Observation: Disappearance of the polar acid peak; appearance of a non-polar, late-eluting peak.
Mechanism: Intramolecular nucleophilic attack of the sulfonamide nitrogen onto the carboxylic acid (or activated carboxylate).
High Stress Conditions Only
Under extreme basic conditions (e.g., 2M NaOH, Reflux > 48h), the sulfonamide bond is cleaved. This is the true degradation pathway.
Observation: Formation of highly polar 2-sulfobenzoic acid .
Mechanism: Nucleophilic attack of the hydroxide ion on the sulfur atom (less common) or general base catalysis leading to S-N bond rupture.
Pathway Visualization
Figure 1: The chemical equilibrium and degradation landscape. Note that the target molecule is often the product of the cyclic imide's hydrolysis.
Diagnostic Data & Stability Profile
The following table summarizes the species you will observe under specific experimental conditions.
Condition
Primary Species Present
HPLC Observation
Status
pH 10 - 14 (Ambient)
Target Molecule (Dianion)
Single Peak ( min)
Stable
pH < 4 (Acidified)
N-isopropylsaccharin
Shift to Late Eluting Peak ( min)
Cyclized
Reflux (2M NaOH, 24h)
2-Sulfobenzoic Acid
Shift to Void Volume/Early Peak
Degraded
Dry State (Heated)
N-isopropylsaccharin
Late Eluting Peak
Cyclized (Dehydration)
*Retention times are estimates based on standard C18 RP-HPLC gradients (Acidic Mobile Phase).
Troubleshooting Guides (FAQs)
Issue 1: "My compound disappears during LC-MS analysis."
Diagnosis: On-Column Cyclization.
If you are running a standard acidic mobile phase (e.g., 0.1% Formic Acid), the basic dianion is protonated on the column. The local high concentration and acidic environment can catalyze the cyclization to N-isopropylsaccharin inside the HPLC column or in the ion source.
Protocol: The pH-Switch Check
Prepare Sample: Dissolve your "degraded" sample in 50:50 Water:Acetonitrile.
Run A (Acidic): Inject using standard 0.1% Formic Acid mobile phase.
Run B (Basic): Inject using 10mM Ammonium Bicarbonate (pH 10) mobile phase.
Result Analysis:
If Run B shows the target mass/peak but Run A shows the "degradation" product (M-18 mass), your compound is stable ; the "degradation" is an analytical artifact.
Issue 2: "I see a peak at [M-18] mass. Is this decarboxylation?"
Diagnosis: No, it is Dehydration (Cyclization).
Decarboxylation (
loss, M-44) is rare for benzoic acids unless catalyzed by specific metals or extreme temperatures.
Mass Math: Target MW (243)
Loss of (18) N-isopropylsaccharin MW (225).
Action: This confirms ring closure, not fragmentation.
Issue 3: "Low recovery after basic workup."
Diagnosis: Precipitation of the Cyclic Form.
You likely acidified the aqueous basic layer to precipitate the acid. However, unlike simple benzoic acids, this molecule cyclizes spontaneously upon acidification. The precipitate you collected is likely the N-isopropylsaccharin (neutral imide), not the free acid.
Corrective Protocol:
To isolate the open-ring acid form, you must avoid low pH.
Keep the solution basic (pH 9-10).
Perform a lyophilization (freeze-dry) of the salt form.
Do not use strong mineral acids (HCl) to precipitate.
Detailed Experimental Protocols
Protocol A: Distinguishing Cyclization from Hydrolysis
Use this when you suspect degradation to confirm if it is reversible (Cyclization) or irreversible (Hydrolysis).
Sampling: Take 100
L of the reaction mixture.
Quench: Add 900
L of 0.1 M NaOH (Not Acid!).
Why? Keeping it basic prevents cyclization.
Analysis: Analyze via HPLC-UV/MS immediately.
Peak A (Target): Intact sulfonamide.
Peak B (Cyclic): If present here, it formed during the reaction (unlikely in base).
Peak C (Sulfobenzoic Acid): If present, true hydrolysis occurred.
Confirmation: Take a second aliquot, add 1M HCl, heat to 50°C for 10 mins.
If Peak A converts to Peak B (Cyclic), the sample was intact.
If Peak C remains Peak C, it is true degradation.
Protocol B: Synthesis of Reference Standards
To validate your HPLC method, generate the degradation products intentionally.
1. Generating the Cyclic Impurity (N-isopropylsaccharin):
Dissolve 50 mg of target acid in 2 mL Toluene.
Add catalytic p-Toluenesulfonic acid (pTSA).
Reflux with a Dean-Stark trap (or molecular sieves) for 2 hours.
Evaporate.[1] The residue is the cyclic imide standard.
2. Generating the Hydrolysis Impurity (2-Sulfobenzoic acid):
Dissolve 50 mg of target acid in 2 mL 6M NaOH .
Reflux at 100°C for 24 hours.
Cool and neutralize.[2] The highly polar peak formed is the irreversible hydrolysis product.
References
Remsen, I., & Fahlberg, C. (1879). "On the Oxidation of Substitution Products of Aromatic Hydrocarbons." American Chemical Journal, 1, 426. (The foundational text on the saccharin ring-closure/opening equilibrium).
Białk-Bielińska, A., et al. (2012).[3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. (Establishes the high stability of the S-N bond in basic conditions).
Sigma-Aldrich Technical Bulletin. "Saccharin: Properties and Stability." (Confirming the hydrolysis of saccharin to o-sulfamoylbenzoic acid in base).
BenchChem Technical Guide. "Stability of Sulfonamides in Basic Solution." (General troubleshooting for sulfonamide cleavage).
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Safety & Regulatory Compliance
Safety
Personal Protective Equipment & Handling Guide: 2-[(Propan-2-yl)sulfamoyl]benzoic acid
Executive Summary & Compound Identification[1][2][3] Crucial Identification Note: You have requested information for 2-[(Propan-2-yl)sulfamoyl]benzoic acid . Chemical Structure: An ortho-substituted benzoic acid with an...
Differentiation: This compound is distinct from Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), which is a para-substituted, di-n-propyl analog.[1][2][3]
Status: This specific isomer is often encountered as a pharmaceutical intermediate or a degradation product of saccharin-like analogs.[2]
Operational Stance:
As specific toxicological data (RTECS/ECHA) is limited for this exact isomer compared to its para-isomer (Probenecid), this guide applies Universal Precautionary Protocols based on Structure-Activity Relationship (SAR) analysis.[1][2][3] We treat this substance as a Functionalized Benzoic Acid/Sulfonamide : likely an irritant, chemically acidic, and a potential sulfonamide sensitizer.[1][3]
Risk Assessment & Hazard Profile (SAR Analysis)
Since a compound-specific GHS classification is likely absent from standard databases, we derive the hazard profile from its functional groups (Read-Across Method).[1][2]
Hazard Class
Predicted GHS Category
Mechanism / Causality
Acute Toxicity (Oral)
Category 4 (Harmful)
Based on o-sulfamoylbenzoic acid and Probenecid analogs.[1][2][3]
Skin/Eye Corrosion
Category 2 / 2A (Irritant)
The free carboxylic acid moiety () causes proton donation to mucosal membranes, leading to irritation.[1][2][3]
Sensitization
Watch List
The sulfonamide moiety () is a known structural alert for hypersensitivity in susceptible individuals.[1][2][3]
Reactivity
Cyclization Risk
Critical Insight: Being an ortho-isomer, this molecule is prone to dehydration-induced cyclization to form an isopropyl-saccharin analog under heat or acidic conditions.[1][2][3]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is designed to create a self-validating barrier system.
Scientific Rationale: As a solid crystalline powder, the primary vector of exposure is inhalation of airborne particulates during weighing.[1]
Engineering Control: All open handling must occur within a certified Chemical Fume Hood .[1][2] If a hood is unavailable, a Powered Air Purifying Respirator (PAPR) is mandatory to prevent sensitization.[1]
Dry Powder: Single nitrile glove is sufficient.[1][2]
Solubilized (DMSO/Methanol):Double-gloving is required.[1][2]
Causality: DMSO acts as a penetrant carrier, potentially transporting the sulfonamide across the dermal barrier.[1] Standard nitrile degrades rapidly upon exposure to certain organic solvents; double gloving provides a "breakthrough time" buffer.[1]
Requirement:Chemical Safety Goggles (Not just safety glasses).[1][3]
Rationale: The acidic nature of the benzoate group poses a risk of corneal opacity if dust contacts the eye.[1][2] Goggles seal against airborne dust, whereas glasses do not.[1]
Operational Workflow: Handling & Solubilization
This workflow minimizes the "Zone of Exposure" using a concentric containment strategy.[1]
Figure 1: Concentric containment workflow. Note the critical equilibration step to prevent condensation-induced hydrolysis or clumping.[1][2]
Step-by-Step Protocol
Thermal Equilibration: Remove the vial from cold storage (4°C) and place it in a desiccator at room temperature for 30 minutes before opening.
Why? Opening a cold vial introduces condensation.[1] Water can initiate hydrolysis or cause the powder to clump, increasing the risk of spatter during weighing.[1]
Weighing (The Critical Step):
Place the analytical balance inside the fume hood.[1]
Use an anti-static gun on the spatula and weighing boat.[1] Sulfonamides are often static-prone; static discharge can cause the powder to "jump" and aerosolize.[1][2]
Solubilization:
Add the solvent (e.g., DMSO, Ethanol) to the powder, not the powder to the solvent.[1] This reduces the displacement of air containing drug particles.[1]
Solubility Note: As a benzoic acid derivative, solubility in aqueous buffers (PBS) will be pH-dependent.[1][2][3] It may require initial dissolution in DMSO or alkalized water (pH > 7.[1]5) to deprotonate the carboxylic acid.[1]
Classification: Hazardous Chemical Waste (Acidic/Organic).[1][3]
Incompatibility: Do not mix with strong oxidizers or strong bases (unless part of a controlled neutralization).[1][3]
Cyclization Warning: Do not dispose of in waste containers that may be autoclaved or heated without prior neutralization, as the ortho-structure may cyclize to form stable, potentially bioactive sultams.[1][2][3]
References & Authority
Since a direct SDS for 2-[(Propan-2-yl)sulfamoyl]benzoic acid is not commercially standard, the following authoritative sources for structurally homologous compounds were used to derive these protocols (Read-Across/SAR Method).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4911, Probenecid (Para-isomer analog).[1] Retrieved from [Link][1][2][3]
European Chemicals Agency (ECHA). Registration Dossier: Benzoic Acid.[1] (Used for carboxylic acid hazard profiling).[1][3] Retrieved from [Link][1][2][3]
Disclaimer: This guide is intended for use by trained laboratory personnel. It synthesizes safety data based on chemical structure analysis in the absence of specific toxicological testing for this isomer.[1][2]